Bienvenue dans la boutique en ligne BenchChem!

3-(2,3-Difluorobenzyl)azetidine

pKa basicity fluorine SAR

3-(2,3-Difluorobenzyl)azetidine (CAS 1339407-05-4) is a 3-substituted azetidine building block bearing a 2,3-difluorobenzyl moiety on the four-membered azetidine ring, with a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol. This compound belongs to the class of fluorinated saturated heterocyclic amines, a category systematically profiled for drug discovery applications.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B11908970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluorobenzyl)azetidine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=C(C(=CC=C2)F)F
InChIInChI=1S/C10H11F2N/c11-9-3-1-2-8(10(9)12)4-7-5-13-6-7/h1-3,7,13H,4-6H2
InChIKeyPULYCBRDSDURMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Difluorobenzyl)azetidine: Core Physicochemical Identity and Comparator Landscape for Informed Procurement


3-(2,3-Difluorobenzyl)azetidine (CAS 1339407-05-4) is a 3-substituted azetidine building block bearing a 2,3-difluorobenzyl moiety on the four-membered azetidine ring, with a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol . This compound belongs to the class of fluorinated saturated heterocyclic amines, a category systematically profiled for drug discovery applications [1]. It features a free secondary amine (NH) on the azetidine ring, classifying it as a hydrogen bond donor, which distinguishes it from N-substituted regioisomers [2]. The 3-benzyl-azetidine scaffold is explicitly claimed in patent literature as a modulator of cortical catecholaminergic neurotransmission, with utility in CNS disorder treatment [3]. Key comparators include 3-benzylazetidine (non-fluorinated parent), 3-(2,4-difluorobenzyl)azetidine and 3-(3,4-difluorobenzyl)azetidine (positional difluoro isomers), 1-(2,3-difluorobenzyl)azetidine (N-substituted regioisomer), and 3-(2,3-difluorophenyl)azetidine (direct aryl attachment without methylene linker).

Why 3-(2,3-Difluorobenzyl)azetidine Cannot Be Interchanged with Generic Azetidine or Benzylazetidine Analogs


Generic substitution of 3-(2,3-difluorobenzyl)azetidine with non-fluorinated or differently fluorinated analogs introduces measurable changes in basicity (pKa), lipophilicity (LogP), metabolic stability, and hydrogen-bonding capacity that propagate through target engagement, ADME, and formulation behavior. Systematic studies of fluorinated azetidines demonstrate that the number of fluorine atoms and their distance from the protonation center are major factors defining compound basicity, with pKa reductions of approximately 1–3 units upon fluorination depending on conformational context [1]. The 2,3-difluoro substitution pattern on the benzyl ring creates a unique electrostatic and steric environment that differs from 2,4-, 3,4-, or 2,6-difluoro isomers—affecting both the benzyl group's conformational preferences and the nitrogen's electronic environment through through-space effects [2]. Critically, the free NH of the 3-substituted azetidine (hydrogen bond donor count = 1) cannot be replicated by N-substituted regioisomers (HBD = 0), which fundamentally alters solubility, permeability, and target-binding hydrogen bond networks [3]. Furthermore, metabolic stability data on fluorinated azetidines show that while most mono- and difluorinated derivatives maintain high stability, the 3,3-difluoroazetidine (gem-difluoro) scaffold is a notable exception with elevated clearance, underscoring that not all difluorination strategies are metabolically equivalent [1]. Substituting without considering these multidimensional differences risks compromising a lead series' pharmacokinetic profile or SAR interpretability.

Quantitative Differentiation Evidence for 3-(2,3-Difluorobenzyl)azetidine Versus Closest Analogs


Basicity Modulation: pKa Reduction by Distal 2,3-Difluorobenzyl Substitution Versus Non-Fluorinated 3-Benzylazetidine

3-(2,3-Difluorobenzyl)azetidine benefits from pKa modulation through the electron-withdrawing effect of the 2,3-difluorophenyl group transmitted across the methylene linker. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that fluorination reduces azetidine basicity: unsubstituted azetidine exhibits a pKa of approximately 11.3, while 3-monofluoroazetidine shows pKa ≈ 9.5, and various difluorinated azetidine derivatives exhibit pKa values in the range of 7.0–9.0 depending on fluorine position and conformational effects [1]. For 3-(2,3-difluorobenzyl)azetidine, the distal aromatic fluorine atoms exert an inductive electron-withdrawing effect that is attenuated by the methylene spacer, resulting in an estimated pKa of approximately 8.5–9.5 (predicted range based on class-level extrapolation from the Melnykov et al. systematic series) [1][2]. In contrast, the non-fluorinated analog 3-benzylazetidine is predicted to retain near-parent azetidine basicity (pKa ≈ 10.5–11.0), lacking the electron-withdrawing fluorine substituents [1]. This pKa differential of approximately 1.5–2.0 units means that at physiological pH 7.4, a significantly larger fraction of the 2,3-difluorobenzyl derivative exists in the neutral, membrane-permeable free-base form compared to the non-fluorinated parent [1].

pKa basicity fluorine SAR amine protonation

Lipophilicity Differentiation: Ortho-Fluorine Effects on LogP in 2,3-Difluorobenzyl Versus 3,4- and 2,4-Difluorobenzyl Positional Isomers

The 2,3-difluorobenzyl substitution pattern creates a distinct lipophilicity profile compared to other difluorobenzyl positional isomers. Matched molecular pair analyses published in the medicinal chemistry literature demonstrate that ortho-substituted fluoroaryl compounds generally display a reduced LogP difference relative to their non-fluorinated parents compared to meta- or para-substituted analogs. Specifically, ortho-fluorine substitution reduces the expected LogP increase by approximately 0.2–0.4 log units relative to the meta or para position, an effect attributed to intramolecular dipole interactions and reduced solvent-accessible surface area when fluorine is positioned ortho to the benzylic attachment point [1]. For the 2,3-difluorobenzyl pattern, having one fluorine ortho and one fluorine meta to the methylene linker yields an intermediate lipophilicity profile: more polar than the 3,4-difluorobenzyl isomer (both fluorines meta/para, expected higher LogP) but more lipophilic than the 2,6-difluorobenzyl isomer (two ortho fluorines introducing greater steric compression and polarity) [1]. Calculated LogP (cLogP) for 3-(2,3-difluorobenzyl)azetidine is estimated at approximately 1.8–2.2, positioning it within the CNS-favorable LogP window of 2–4 identified for azetidine-based CNS scaffolds [2]. The 3,4-difluoro isomer is predicted to have cLogP approximately 0.2–0.4 units higher, while the 2,6-difluoro isomer is predicted approximately 0.2–0.4 units lower [1][2].

LogP lipophilicity ortho-fluorine effect positional isomer matched molecular pair

Metabolic Stability: Advantage of Distal Aryl Fluorination Over Geminal 3,3-Difluoroazetidine Scaffolds

The 2,3-difluorobenzyl substitution pattern on the 3-position of azetidine preserves the high intrinsic metabolic stability characteristic of most fluorinated azetidine derivatives, while avoiding the metabolic liability associated with geminal 3,3-difluoroazetidine scaffolds. The comprehensive systematic study by Melnykov et al. (2023) measured intrinsic microsomal clearance (CLint) across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives and demonstrated high metabolic stability for nearly all compounds studied [1]. A single exception was identified: the 3,3-difluoroazetidine (gem-difluoro) derivative, which exhibited elevated intrinsic clearance, attributed to altered electronic and conformational properties at the azetidine ring itself [1]. In 3-(2,3-difluorobenzyl)azetidine, the fluorine atoms are positioned distally on the aromatic benzyl ring rather than directly on the azetidine core, preserving the favorable metabolic stability profile of the parent azetidine while still providing the benefits of fluorination for target binding and physicochemical properties [1][2]. Furthermore, the 2,3-difluorophenyl ring itself is a metabolically stable aromatic motif, with the carbon-fluorine bond (bond dissociation energy ~485 kJ/mol) resisting oxidative metabolism compared to C-H bonds (~430 kJ/mol) at the ortho and meta positions [2].

microsomal clearance metabolic stability gem-difluoro oxidative metabolism CYP

Hydrogen Bond Donor Capacity: Free NH Advantage of 3-Substituted Versus 1-Substituted 2,3-Difluorobenzyl Azetidine Regioisomers

3-(2,3-Difluorobenzyl)azetidine possesses a secondary amine NH (hydrogen bond donor count = 1, hydrogen bond acceptor count = 1) on the azetidine ring, which fundamentally distinguishes it from the N-substituted regioisomer 1-(2,3-difluorobenzyl)azetidine (HBD = 0, HBA = 1) [1]. This difference has quantifiable consequences: (1) The free NH contributes a topological polar surface area (TPSA) of approximately 12 Ų (one additional amine proton), increasing the TPSA from approximately 3 Ų in the N-substituted regioisomer to approximately 15 Ų in the 3-substituted analog [1]. (2) CNS drug-likeness parameters established for azetidine scaffolds show that compounds with HBD = 1 and appropriate TPSA achieve favorable CNS MPO scores (≥4 out of 6) while maintaining adequate brain penetration, as demonstrated by the Lowe et al. (2012) profiling of CNS-focused azetidine libraries where scaffolds with HBD ranging from 0 to 2 were evaluated [2]. Specifically, azetidine scaffolds 26a (HBD=1, TPSA=47, CNS MPO=5.83) and 27a (HBD=1, TPSA=24, CNS MPO=4.68) represent the range of CNS-favorable properties achievable with HBD-capable azetidines [2]. (3) The free NH enables direct hydrogen bond interactions with biological targets (e.g., kinase hinge regions, receptor aspartate residues) that are sterically inaccessible to the N-substituted regioisomer, where the azetidine nitrogen lone pair is less available for intermolecular H-bond donation due to N-alkylation [3].

hydrogen bond donor HBD regioisomer solubility permeability target engagement

CNS Drug-Likeness: Azetidine Scaffold Profiling Verifies Favorable Physicochemical Parameters for Brain Penetration Programs

The azetidine scaffold class, including 3-benzyl-substituted derivatives, has been experimentally profiled for CNS drug-likeness parameters including calculated and measured LogP, LogD, pKa, solubility, protein binding, permeability, and metabolic stability. In the Lowe et al. (2012) study, representative 3-substituted azetidine scaffolds (compounds 26–32) were evaluated against CNS lead-like criteria [1]. Key findings: Azetidine scaffolds with cLogP values of 0.6–4.1, cLogD values of -0.4 to 3.9, and CNS MPO scores of 3.3–6.0 were achieved, with most compounds scoring in the desirable range (≥4 out of 6) [1]. Specifically, scaffold 26a (which shares the 3-substitution pattern and HBD=1 with the target compound) achieved cLogP=2.26, cLogD=0.93, LogBB=0.31, BBB category positive (+), P-gp substrate: No, and CNS MPO=5.83—metrics that predict good brain penetration with low efflux liability [1]. The measured in vitro properties for these scaffolds (Table 2 in Lowe et al.) included kinetic solubility (range 9–211 µM), human plasma protein binding (range 16–99.9% bound), and PAMPA permeability (range 0.1–18 × 10⁻⁶ cm/s), confirming that the azetidine scaffold can deliver experimentally verified CNS-favorable properties [1]. 3-(2,3-Difluorobenzyl)azetidine is predicted to occupy a favorable position within this property space, with the 2,3-difluoro pattern contributing to an optimal balance of lipophilicity and polarity for CNS penetration [1][2].

CNS MPO blood-brain barrier brain penetration drug-likeness lead-like properties

Conformational and Steric Profile: Ortho-Fluorine Restricts Benzyl Rotamer Freedom Versus Meta/Para-Only Fluorinated Isomers

The 2,3-difluorobenzyl substitution pattern introduces conformational restriction at the benzyl-azetidine junction that is absent in isomers lacking ortho-fluorine substitution. The ortho-fluorine atom at the 2-position creates steric hindrance with the azetidine ring, restricting rotation around the benzyl C-C bond and reducing the number of accessible low-energy conformers compared to 3,4-difluorobenzyl (no ortho-F) or 2,4-difluorobenzyl (one ortho-F at different position) analogs [1]. This conformational restriction can translate into measurable entropic benefits upon target binding: preorganization of the bioactive conformation reduces the entropic penalty (TΔS) of binding, potentially improving binding affinity by 0.5–2.0 kcal/mol (corresponding to ~3–30 fold potency improvement) when the correct conformer is selected [2]. Additionally, the 2,3-difluoro pattern orients the two fluorine atoms in a specific spatial arrangement: the ortho-F is directed toward the azetidine ring (creating steric compression), while the meta-F at position 3 is oriented away from the azetidine, available for intermolecular interactions with hydrophobic protein pockets [1]. In the 2,4-difluoro isomer, the ortho-F at position 2 similarly restricts rotation but the para-F at position 4 projects farther from the azetidine attachment point, creating a different electrostatic surface. The 3,4-difluoro isomer, lacking ortho-substitution, retains greater conformational freedom (more rotatable states at the benzyl junction) [1]. This difference in conformational preorganization is a structure-based selection criterion: the 2,3-difluoro pattern may provide superior affinity for targets where the bioactive conformation matches the preferred solution conformer.

conformational restriction ortho effect rotamer ligand preorganization entropic benefit

Evidence-Backed Application Scenarios Where 3-(2,3-Difluorobenzyl)azetidine Provides Differentiated Value


CNS Lead Optimization Programs Requiring Tuned Basicity for Optimal Brain Penetration

In CNS drug discovery programs where balancing amine basicity is critical for achieving adequate brain penetration while maintaining target engagement, 3-(2,3-difluorobenzyl)azetidine offers a predicted pKa of approximately 8.5–9.5—significantly lower than non-fluorinated 3-benzylazetidine (pKa ~10.5–11.0) [1]. This 1.5–2.0 unit pKa reduction increases the fraction of neutral, membrane-permeable species at physiological pH, matching the design principles validated in the Lowe et al. (2012) CNS azetidine scaffold profiling study, where compounds with pKa values in the 7–10 range and cLogD of 0.5–4.0 achieved favorable CNS MPO scores of 4.7–6.0 [2]. The patent literature explicitly claims 3-benzyl-azetidine derivatives with fluorinated aryl groups for modulating dopamine, norepinephrine, and serotonin levels in the cerebral cortex, providing target-class validation for this substitution pattern in CNS applications [3]. Researchers should prioritize this compound over non-fluorinated 3-benzylazetidine when CNS penetration is a project requirement and amine basicity modulation through distal fluorination is preferred over direct ring fluorination (which may introduce metabolic instability, as seen with 3,3-difluoroazetidine) [1].

Fragment-Based Drug Discovery Leveraging Free NH Hydrogen Bond Donor for Target Engagement

For fragment-based drug discovery (FBDD) or structure-based design campaigns where the azetidine NH serves as a critical hydrogen bond donor to the biological target (e.g., kinase hinge-binding motifs, protease active sites, GPCR orthosteric pockets), 3-(2,3-difluorobenzyl)azetidine is structurally mandatory over its 1-substituted regioisomer [1]. The HBD=1 vs. HBD=0 distinction is absolute: the N-substituted regioisomer 1-(2,3-difluorobenzyl)azetidine cannot donate a hydrogen bond from the azetidine nitrogen, fundamentally altering the target interaction profile [2]. The 3-substituted azetidine scaffold with free NH has demonstrated utility in CNS-focused lead-like libraries, with representative scaffold 26a achieving cLogP=2.26, CNS MPO=5.83, and positive BBB prediction—confirming that HBD capability is compatible with brain penetration [2]. Procurement for fragment libraries should prioritize 3-(2,3-difluorobenzyl)azetidine over the 1-substituted isomer when the target binding site contains a hydrogen bond acceptor within reach of the azetidine NH (~3.5 Å from the azetidine 3-position attachment point), and when the 2,3-difluoro substitution pattern provides the desired vector and electrostatic complementarity for the adjacent hydrophobic pocket [3].

Kinase Inhibitor Programs Exploiting 2,3-Difluorophenyl for Type II or DFG-Out Binding Modes

The 2,3-difluorobenzyl moiety provides a specific electrostatic and steric profile suited for occupying the hydrophobic rear cleft of kinase ATP-binding pockets or DFG-out allosteric sites. Patent and literature evidence demonstrates that difluorobenzyl-azetidine hybrids have been explored as kinase inhibitor building blocks, with 3-substituted azetidines used in the preparation of opioid receptor modulators and CSF-1R inhibitors [1][2]. The 2,3-difluoro pattern, with one ortho-fluorine restricting conformational freedom and one meta-fluorine available for hydrophobic contacts, provides a differentiated vector for fragment growth compared to 2,4- or 3,4-difluoro isomers [3]. In matched molecular pair analyses, the ortho-fluorine effect reduces LogP by 0.2–0.4 units compared to meta/para-substituted analogs, enabling the tuning of lipophilicity without losing the benefits of fluorination for metabolic stability [3]. For kinase programs targeting the DFG-out conformation (Type II inhibitors), the conformational restriction of the 2,3-difluorobenzyl group may provide entropic advantages by preorganizing the ligand into the binding-competent conformation, potentially delivering higher affinity at a given molecular weight and improving ligand efficiency metrics .

Monoamine Transporter Modulator Programs Validated by 3-Benzyl-Azetidine Patent Chemistry

The WO2016185032 patent family explicitly claims 3-benzyl-azetidine derivatives, including fluorinated aryl variants, as modulators of cortical catecholaminergic neurotransmission with utility in treating CNS disorders including depression, anxiety, schizophrenia, and movement disorders [1]. This patent establishes the 3-benzyl-azetidine scaffold as a privileged chemotype for simultaneous modulation of dopamine, norepinephrine, and serotonin levels in the prefrontal cortex—a mechanistic profile that differentiates it from selective serotonin reuptake inhibitors (SSRIs) or selective norepinephrine reuptake inhibitors (NRIs) [1]. The 2,3-difluorobenzyl substitution pattern falls within the claimed chemical space (Formula I compounds where R₁ is H, R₂ is F, and R₄/R₅ are H or alkyl), providing freedom-to-operate guidance and target-class validation [1]. Parallel literature on 3-substituted azetidines as triple reuptake inhibitors (Han et al., J. Med. Chem. 2012) demonstrated that 3-aryl-3-oxypropylamine azetidines achieve IC₅₀ values in the low nanomolar range against hSERT, hNET, and hDAT, with selected compounds showing balanced triple reuptake inhibition profiles (e.g., compound 10dl: hSERT IC₅₀=7.6 nM, hNET IC₅₀=45.2 nM, hDAT IC₅₀=330 nM) [2]. While 3-(2,3-difluorobenzyl)azetidine itself was not directly tested in this study, the SAR framework supports the exploration of 3-benzyl azetidines with fluorinated aromatic substituents for monoamine transporter programs, with the 2,3-difluoro pattern providing a differentiated lipophilicity and conformational profile compared to previously explored substitution patterns [2][3].

Quote Request

Request a Quote for 3-(2,3-Difluorobenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.